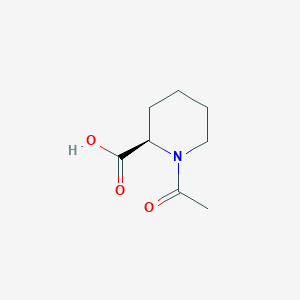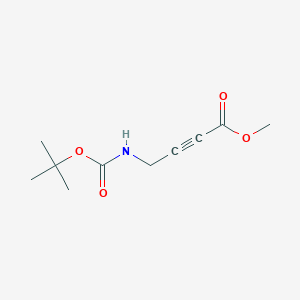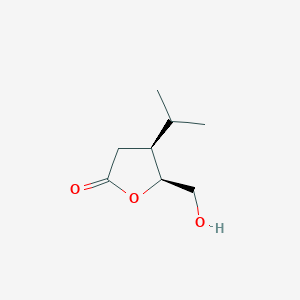
D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) is a chemical compound that has been extensively studied for its potential applications in the field of science and research. This compound is also known as isodomoic acid A and is a member of the domoic acid family of compounds. It has been found to have a range of interesting properties that make it an attractive candidate for further study.
Mécanisme D'action
The mechanism of action of D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Effets Biochimiques Et Physiologiques
D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) has been found to have a range of biochemical and physiological effects. Some of these effects include:
1. Inhibition of cancer cell growth: D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) has been found to inhibit the growth of cancer cells in vitro.
2. Anti-inflammatory effects: D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) has been found to have anti-inflammatory properties.
3. Antibacterial effects: D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) has been found to have antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) has several advantages and limitations for lab experiments. Some of these include:
Advantages:
1. It is relatively easy to synthesize.
2. It has been extensively studied, and its properties are well understood.
3. It has a range of potential applications in the field of science and research.
Limitations:
1. Its mechanism of action is not fully understood.
2. It may not be effective against all types of cancer cells.
3. It may have side effects that are not yet fully understood.
Orientations Futures
There are several future directions for the study of D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI). Some of these include:
1. Further studies to understand its mechanism of action.
2. Studies to investigate its potential as an anti-cancer agent in vivo.
3. Studies to investigate its potential as an anti-inflammatory and antibacterial agent.
4. Studies to investigate its potential as a drug delivery system for other compounds.
5. Studies to investigate its potential as a biomaterial for tissue engineering.
Méthodes De Synthèse
The synthesis of D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) involves a multi-step process that starts with the conversion of glucose to D-ribose. This is followed by the conversion of D-ribose to D-ribose-5-phosphate, which is then converted to D-erythrose-4-phosphate. The final step involves the conversion of D-erythrose-4-phosphate to D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI).
Applications De Recherche Scientifique
D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) has been extensively studied for its potential applications in the field of science and research. It has been found to have a range of interesting properties that make it an attractive candidate for further study. Some of the potential applications of this compound include:
1. Anti-cancer agent: D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) has been found to inhibit the growth of cancer cells in vitro. It has been suggested that this compound may have potential as an anti-cancer agent.
2. Anti-inflammatory agent: D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) has been found to have anti-inflammatory properties. It has been suggested that this compound may have potential as an anti-inflammatory agent.
3. Antibacterial agent: D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) has been found to have antibacterial properties. It has been suggested that this compound may have potential as an antibacterial agent.
Propriétés
Numéro CAS |
189758-62-1 |
|---|---|
Nom du produit |
D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) |
Formule moléculaire |
C8H14O3 |
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
(4S,5S)-5-(hydroxymethyl)-4-propan-2-yloxolan-2-one |
InChI |
InChI=1S/C8H14O3/c1-5(2)6-3-8(10)11-7(6)4-9/h5-7,9H,3-4H2,1-2H3/t6-,7+/m0/s1 |
Clé InChI |
ZJLRHKUWYSGGNX-NKWVEPMBSA-N |
SMILES isomérique |
CC(C)[C@@H]1CC(=O)O[C@@H]1CO |
SMILES |
CC(C)C1CC(=O)OC1CO |
SMILES canonique |
CC(C)C1CC(=O)OC1CO |
Synonymes |
D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



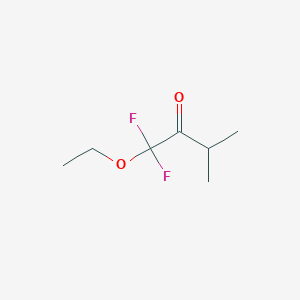

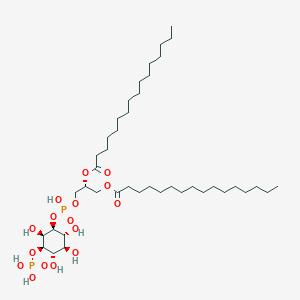
![[5-(2-Thienyl)-3-isoxazolyl]methanol](/img/structure/B60917.png)
![{4-[(3,4-Dichlorobenzyl)oxy]phenyl}methanol](/img/structure/B60919.png)
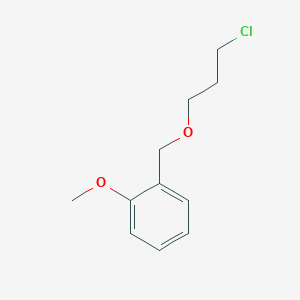
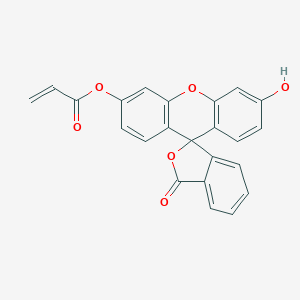

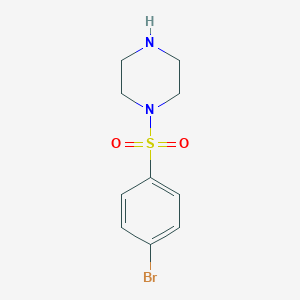
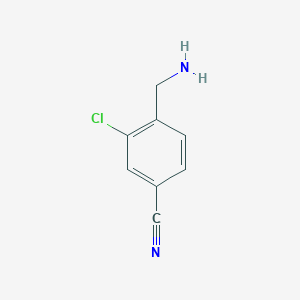
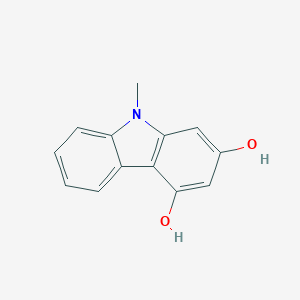
![2,3-Dihydrofuro[3,2-b]pyridine-5-carbonitrile](/img/structure/B60937.png)
